molecular formula C24H21N3OS B2662168 N-(2-phenylethyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide CAS No. 709617-46-9

N-(2-phenylethyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide

Cat. No. B2662168
M. Wt: 399.51
InChI Key: ZSJKRWNZNFFMLN-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common names, and structural formula.



Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.



Molecular Structure Analysis

This would involve an examination of the compound’s molecular structure, including its atomic arrangement and any functional groups present.



Chemical Reactions Analysis

This would involve a study of the chemical reactions the compound can undergo, including any catalysts required and the products formed.



Physical And Chemical Properties Analysis

This would involve a study of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Structural Aspects and Properties

N-(2-phenylethyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide and similar compounds have been studied for their structural aspects. For instance, compounds like N-cyclohexyl-2-(quinolin-8-yloxy) acetamide have been analyzed for their ability to form gels and crystalline salts with mineral acids. Their structural properties, including crystal structures and fluorescence emission, have been explored, providing insights into potential applications in materials science and molecular engineering (Karmakar, Sarma, & Baruah, 2007).

Synthesis and Biological Activities

The synthesis of novel acetamides, including quinazolinyl acetamides, has been a subject of interest due to their potential biological activities. Studies have been conducted on various acetamides for their analgesic and anti-inflammatory activities, suggesting their potential therapeutic applications (Alagarsamy, Solomon, Sulthana, Vijay, & Narendhar, 2015).

Molecular Docking and Drug Design

The molecular docking of similar compounds has been investigated to understand their potential as drug candidates. For example, studies on 2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl) acetamide have revealed insights into its molecular structure and potential inhibitory activity against certain biological targets, highlighting its relevance in drug design (El-Azab, Mary, Panicker, Abdel-Aziz, El-Sherbeny, & Alsenoy, 2016).

Antimicrobial Properties

Some derivatives of N-(2-phenylethyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide have been synthesized and evaluated for their antimicrobial properties. These studies provide valuable information for the development of new antimicrobial agents (Baviskar, Khadabadi, & Deore, 2013).

Chemotherapy and Cancer Research

Research into similar compounds has also included their potential use in chemotherapy. Investigations into the cytotoxic activities of various sulfonamide derivatives suggest potential applications in the treatment of cancer (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).

Safety And Hazards

This would involve a study of any safety concerns or hazards associated with the compound, including its toxicity and any precautions that need to be taken when handling it.


Future Directions

This would involve a discussion of potential future research directions, such as new synthesis methods, potential applications, and areas of interest for further study.


properties

IUPAC Name

N-(2-phenylethyl)-2-(4-phenylquinazolin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3OS/c28-22(25-16-15-18-9-3-1-4-10-18)17-29-24-26-21-14-8-7-13-20(21)23(27-24)19-11-5-2-6-12-19/h1-14H,15-17H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSJKRWNZNFFMLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-phenylethyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide

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